Quercetin-d3 (Mayor)

Descripción general

Descripción

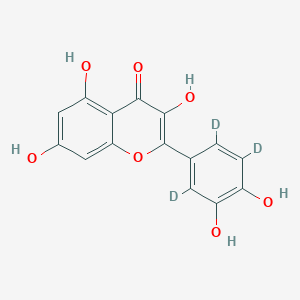

Quercetin-d3 (Major) is a deuterium-labeled form of Quercetin . Quercetin is a natural flavonoid that is a stimulator of recombinant SIRT1 and also a PI3K inhibitor . It is used in research tools, enzyme inhibitors, pharmaceutical reference standards, food and beverage reference materials, flavonoids, vitamins and derivatives, kinase modulators, stable isotopes, and more .

Synthesis Analysis

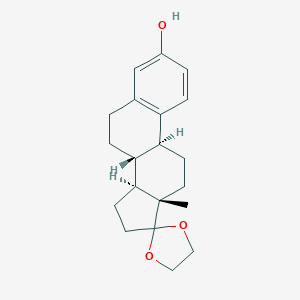

The synthesis of Quercetin-d3 (Major) involves the conversion of the predominant glucoside form to the aglycone, which is then converted to one of several quercetin metabolites . The study of quercetin metabolites is key to understanding how quercetin acts as an antioxidant .Molecular Structure Analysis

Quercetin-d3 (Major) has been studied using molecular docking and structure-activity relationships . The C2-C3 double bond in its structure is responsible for the switch between absorption bands in the UVB and UVA regions .Chemical Reactions Analysis

Quercetin-d3 (Major) has been found to interact with oxidants in model systems of DPPH reduction, flavonoid autoxidation, and chlorination . It is also known to disrupt the integrity of the bacterial cell membrane, thereby inhibiting bacterial growth .Physical And Chemical Properties Analysis

Quercetin-d3 (Major) has been studied for its optical and acido-basic properties . Its solubility and bioavailability are limited due to its low water solubility, limited permeability, high enzymatic degradation .Aplicaciones Científicas De Investigación

Salud cardiovascular

Quercetin-d3 ha sido ampliamente estudiado por sus posibles beneficios en las enfermedades cardiovasculares (ECV). Exhibe efectos antihipertensivos, hipolipemiantes, hipoglucémicos, antiateroscleróticos y cardioprotectores . Los ensayos clínicos han demostrado su eficacia en la mejora de los parámetros lipídicos y glucémicos, aunque se necesitan más investigaciones para comprender completamente su impacto en los factores de riesgo cardiometabólicos .

Oncología

En el campo de la investigación del cáncer, Quercetin-d3 es reconocido por sus propiedades anticancerígenas. Se sabe que induce la apoptosis e inhibe la proliferación en las células cancerosas. Su baja biodisponibilidad es un desafío, pero la encapsulación en macromoléculas o formas de nanotecnología puede mejorar su eficiencia farmacéutica .

Efectos antiinflamatorios e inmunomoduladores

Quercetin-d3 está siendo investigado por sus actividades antiinflamatorias e inmunomoduladoras. Ha mostrado promesa en la reducción de la inflamación y puede ser beneficioso en el tratamiento de afecciones como reacciones alérgicas y dermatitis atópica . Su papel en la modulación de las respuestas inmunitarias es particularmente relevante en el contexto de las infecciones virales, como la COVID-19 .

Dermatología y Cosmética

En dermatología, Quercetin-d3 es valorado por sus propiedades antioxidantes, antiinflamatorias y fotoprotectoras. Ayuda a combatir el estrés oxidativo y puede proteger contra el daño cutáneo inducido por los rayos UV. La aplicación tópica de quercetina puede reducir las arrugas, las manchas de la edad y ha sido eficaz en el tratamiento del acné .

Investigación Agrícola

Quercetin-d3 también es relevante en la investigación agrícola. Sus propiedades antimicrobianas y antivirales son de interés para proteger los cultivos contra las enfermedades. El desarrollo de formulaciones enriquecidas con quercetina podría potencialmente aumentar la resistencia de las plantas a varios patógenos .

Mecanismo De Acción

Target of Action

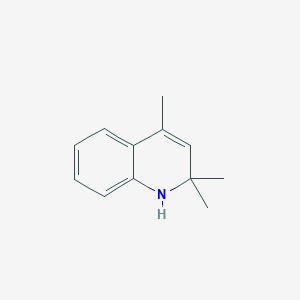

Quercetin-d3, also known as Quercetin, is a natural flavonoid found in various foods and natural supplement products . It has several primary targets, including quinone reductase 2 (QR2) , Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform , and UDP-glucuronosyltransferase 3A1 . These targets play crucial roles in various biological processes, including the metabolism of toxic quinolines and antioxidant activity .

Mode of Action

Quercetin acts as a specific inhibitor of QR2, an enzyme that catalyzes the metabolism of toxic quinolines . By inhibiting QR2, Quercetin may potentially cause lethal oxidative stress . Furthermore, it has been reported that Quercetin can act as a ligand for the Vitamin D receptor (VDR) , which may further activate and regulate VDR-mediated signaling pathways .

Biochemical Pathways

Quercetin affects several biochemical pathways. It is involved in the apoptotic, p53, NF-κB, MAPK, JAK/STAT, PI3K/AKT, and Wnt/β-catenin pathways . These pathways are crucial for various cellular processes, including cell proliferation, inflammation, and oxidative stress .

Pharmacokinetics

Various quercetin-loaded nanosystems have been investigated to enhance its oral bioavailability and efficacy . The distribution and elimination half-life of intravenous quercetin were found to be 0.7–7.8 min and 3.8–86 min, respectively, whereas its clearance and distribution volume were 0.23–0.84 L/min/m2 and 3.7 L/m2, respectively .

Result of Action

Quercetin has demonstrated various molecular and cellular effects. It has been shown to have anti-cancer properties by inhibiting tumor proliferation, invasion, and tumor metastasis . In addition, it has been found to decrease hepatic inflammation and fibrosis in Ehrlich Ascites Carcinoma (mouse mammary carcinoma) model .

Action Environment

The action, efficacy, and stability of Quercetin can be influenced by various environmental factors. The nanodrug delivery strategy provides significant improvements in the solubilization and bioenhancement of quercetin, with the added advantage of targeted delivery whenever desired .

Análisis Bioquímico

Biochemical Properties

Quercetin-d3, like its parent compound Quercetin, is involved in a wide range of biochemical reactions. It is a stimulator of recombinant SIRT1 and also a PI3K inhibitor . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and the overall biochemical pathways in which they are involved .

Cellular Effects

Quercetin-d3 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to participate in various cell death pathways such as apoptosis and autophagy .

Molecular Mechanism

Quercetin-d3 exerts its effects at the molecular level through several mechanisms. It is known to interact with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to have a redox interaction with the electron transport chain (ETC) in the mitochondrion, affecting its membrane potential and ATP generation .

Temporal Effects in Laboratory Settings

The effects of Quercetin-d3 have been observed to change over time in laboratory settings. Studies have shown that it has a certain degree of stability, but can undergo degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Quercetin-d3 have been observed to vary with different dosages in animal models. For instance, a study showed that quercetin increased the proportion of NK cells and improved cognitive performance in middle-aged mice .

Metabolic Pathways

Quercetin-d3 is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . For instance, it has been shown to have a significant role in the regulation of oxidative phosphorylation .

Transport and Distribution

Quercetin-d3 is transported and distributed within cells and tissues in a manner that can influence its localization or accumulation . It can interact with transporters or binding proteins, which can affect its distribution within the body .

Subcellular Localization

The subcellular localization of Quercetin-d3 can have effects on its activity or function. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Propiedades

IUPAC Name |

3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFJWTPEDVJJIY-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

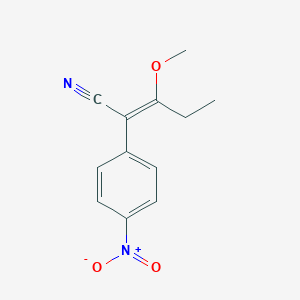

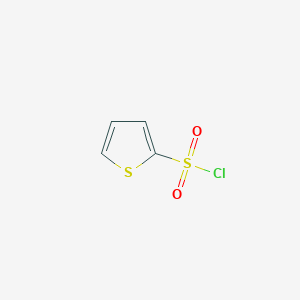

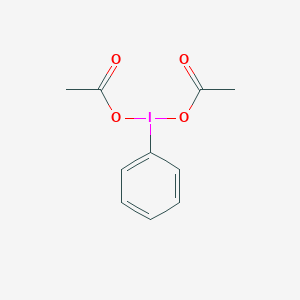

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

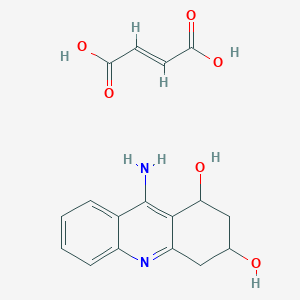

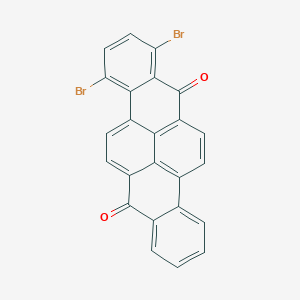

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

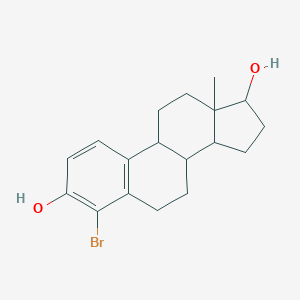

![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)

![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)